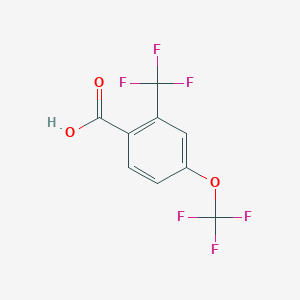

4-(Trifluoromethoxy)-2-(trifluoromethyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(Trifluoromethoxy)-2-(trifluoromethyl)benzoic acid” is a chemical compound with the molecular formula C8H5F3O3 . It appears as a white to almost white powder or crystal .

Molecular Structure Analysis

The molecular structure of “4-(Trifluoromethoxy)-2-(trifluoromethyl)benzoic acid” can be represented by the SMILES stringOC(=O)C1=CC=C(C=C1)C(F)(F)F . This indicates that the compound has a carboxylic acid group (OC(=O)) and a trifluoromethyl group (C(F)(F)F) attached to a benzene ring. Physical And Chemical Properties Analysis

“4-(Trifluoromethoxy)-2-(trifluoromethyl)benzoic acid” has a molecular weight of 206.12 . It has a melting point range of 152.0 to 155.0 °C . The compound is solid at 20 degrees Celsius .Applications De Recherche Scientifique

Nucleophilic Trifluoromethoxylation

An isolable pyridinium trifluoromethoxide salt was prepared and demonstrated as an effective source for SN2 reactions to form trifluoromethyl ethers. This process underscores the synthetic utility of trifluoromethoxylation in creating trifluoromethyl ethers, highlighting its potential in medicinal chemistry and materials science (Duran-Camacho et al., 2021).

Synthesis of Trifluoromethoxylated Compounds

A protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives was reported, using a commercially available reagent in a user-friendly process. These compounds, bearing the trifluoromethoxy (OCF3) group, often exhibit desired pharmacological and biological properties, showcasing their importance in drug discovery and development (Feng & Ngai, 2016).

Trifluoromethyl Benzoate as a Reagent

Trifluoromethyl benzoate (TFBz) has been developed as a new shelf-stable trifluoromethoxylation reagent, enabling various trifluoromethoxylation reactions. This advancement facilitates the synthesis of trifluoromethyl ethers, which are valuable in pharmaceuticals and agrochemicals, by using inexpensive starting materials (Zhou et al., 2018).

Trifluoromethoxy Group's Effects

The trifluoromethoxy group has been identified as a superior electron-withdrawing substituent, exerting a long-range effect that influences the basicity of arylmetal compounds. This property makes it an attractive functional group for modifying the electronic properties of molecules for various applications (Castagnetti & Schlosser, 2002).

Catalytic Trifluoromethoxylation

Recent developments in catalytic approaches for the preparation of trifluoromethyl ethers have been summarized. These methods have broadened the scope of alkene, allylic, benzylic, and aryl trifluoromethoxylation reactions, underscoring the growing synthetic accessibility of these compounds for research and development purposes (Lee, Lee, & Ngai, 2018).

Safety and Hazards

The compound is classified as a skin irritant and can cause serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin . If eye irritation persists, medical advice should be sought .

Propriétés

IUPAC Name |

4-(trifluoromethoxy)-2-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6O3/c10-8(11,12)6-3-4(18-9(13,14)15)1-2-5(6)7(16)17/h1-3H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFDMKBITLYLBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethoxy)-2-(trifluoromethyl)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetamidophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2638743.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2638744.png)

![1-[2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B2638750.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2638751.png)

![2-(2-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2638755.png)

![(3Ar,7aS)-5-methyl-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine](/img/structure/B2638758.png)